molecular formula C15H14FN3O2 B14117859 (E)-2-(4-fluorophenylamino)-N'-(2-hydroxybenzylidene)acetohydrazide

(E)-2-(4-fluorophenylamino)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B14117859
M. Wt: 287.29 g/mol
InChI Key: FDQBATYDCYPHGB-NVMNQCDNSA-N
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Description

(E)-2-(4-fluorophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a fluorophenyl group, a hydroxybenzylidene moiety, and an acetohydrazide backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-fluorophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-fluorophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-fluorophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide
  • (E)-2-(4-bromophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide
  • (E)-2-(4-methylphenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide

Uniqueness

(E)-2-(4-fluorophenylamino)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14FN3O2/c16-12-5-7-13(8-6-12)17-10-15(21)19-18-9-11-3-1-2-4-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9-

InChI Key

FDQBATYDCYPHGB-NVMNQCDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CNC2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F)O

Origin of Product

United States

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